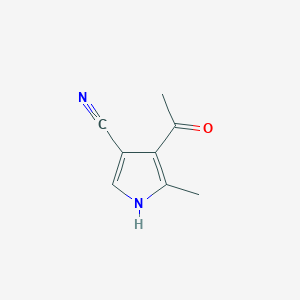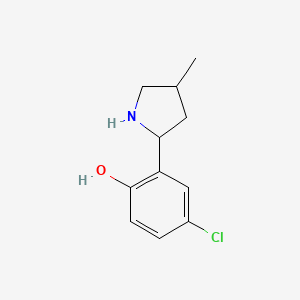
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 4-chlorophenol with 4-methylpyrrolidine under specific conditions. One common method includes:
Starting Materials: 4-chlorophenol and 4-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrrolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or modified pyrrolidine derivatives.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the pyrrolidine ring.
4-Chloro-2-(2-pyrrolidinyl)phenol: Similar structure with a different substitution pattern on the pyrrolidine ring.
4-Chloro-2-(4-ethylpyrrolidin-2-yl)phenol: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.
Uniqueness
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol is unique due to the specific positioning of the chlorine atom and the methyl-substituted pyrrolidine ring, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
4-chloro-2-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-10(13-6-7)9-5-8(12)2-3-11(9)14/h2-3,5,7,10,13-14H,4,6H2,1H3 |
Clave InChI |
SODBIXBLSQETCO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


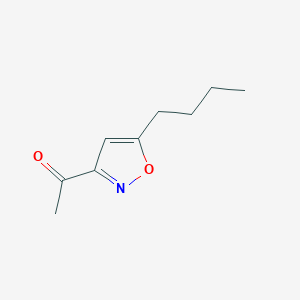

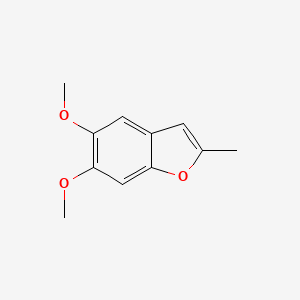
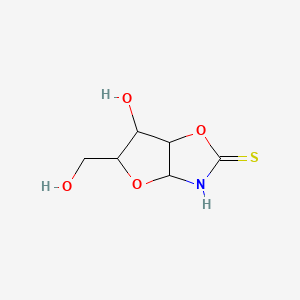
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

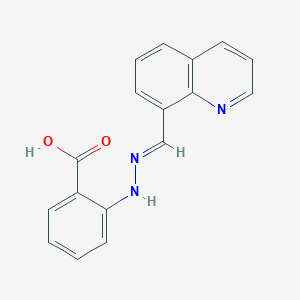
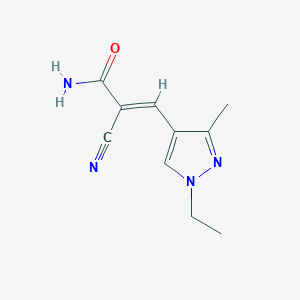
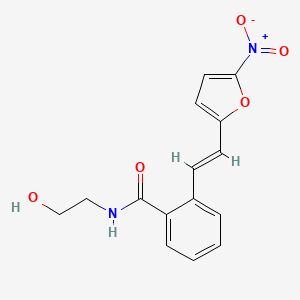

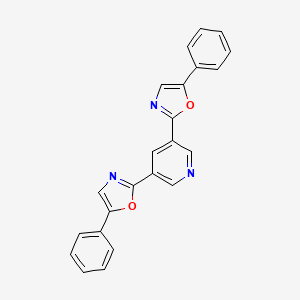
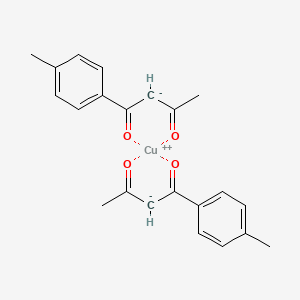
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
